2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide
Description
2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 5-positions, a methoxy group at the 4-position, and a dimethylsulfonamide group at the 1-position. This compound is of interest due to its structural similarity to bioactive sulfonamides, which are known for antimicrobial, antifungal, and enzyme-inhibitory activities .
Synthesis typically involves the reaction of substituted benzenesulfonyl chlorides with dimethylamine, as seen in analogous sulfonamide syntheses (e.g., and ). The methoxy and chloro substituents modulate electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-12(2)16(13,14)9-5-6(10)8(15-3)4-7(9)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMBQNAWAQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction, followed by the introduction of the sulfonamide group using sulfonating agents. The final step involves the dimethylation of the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is in medicinal chemistry , particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for maintaining acid-base balance and fluid regulation in the body. Inhibition can lead to therapeutic effects in conditions such as:
- Glaucoma : Reducing intraocular pressure.
- Epilepsy : Modulating neuronal excitability.
- Cancer : Potentially inhibiting tumor growth.
Case Study: Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity (e.g., against HeLa cells) .
Biological Research
In biological research, this compound is utilized for studying enzyme inhibition and protein binding dynamics. Its ability to selectively inhibit specific enzymes makes it a valuable tool in pharmacological studies.
Table 1: Biological Activity Overview
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | Inhibition |
| Cytotoxicity | Cancer Cell Lines | Significant Activity |
| Antimicrobial Effects | Various Bacterial Strains | Potent Activity |
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows for diverse chemical modifications that are useful in developing new materials or chemicals.
Comparison Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzenesulfonamide | Parent compound | Limited activity |
| 2,5-Dichlorobenzenesulfonamide | Lacks methoxy and dimethyl groups | Moderate activity |
| 4-Hydroxybenzenesulfonamide | Lacks chlorine atoms | Minimal activity |
Mechanism of Action
The mechanism by which 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to changes in biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The following table compares 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide with key analogs:
Key Observations:
- Chlorine atoms at 2- and 5-positions increase lipophilicity, aiding membrane penetration in antimicrobial applications (inferred from and ). Triazolothiadiazole moieties (e.g., KA25) introduce heterocyclic complexity, broadening biological targets such as kinase inhibition .
- Synthesis Efficiency: Higher yields (64–73%) are achieved in analogs with imidazolidinone or triazolothiadiazole groups (), suggesting that steric hindrance from the methoxy and chloro groups in the target compound may require optimized conditions.
Commercial and Research Relevance
- Commercial Availability :
- Research Gaps: Limited data on the target compound’s exact bioactivity and pharmacokinetics highlight the need for targeted studies, as seen in advanced analogs like KA25 .
Biological Activity
2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound notable for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves chlorination of benzenesulfonamide followed by hydroxylation and dimethylation:
- Chlorination : Chlorine gas is introduced to benzenesulfonamide in the presence of a catalyst.
- Hydroxylation : The chlorinated compound is treated with sodium hydroxide to introduce a hydroxyl group.
- Dimethylation : The final step involves reacting the hydroxylated compound with dimethylamine.
The primary mechanism of action for this compound is its competitive inhibition of carbonic anhydrase. By binding to the active site of the enzyme, it disrupts the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes including acid-base balance and fluid secretion in tissues.
Inhibition of Carbonic Anhydrase
Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and epilepsy. For instance, studies have shown that sulfonamides can effectively reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses bacteriostatic effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Carbonic Anhydrase Inhibition :
- Objective : To evaluate the inhibitory potency against different isoforms.
- Results : The compound demonstrated IC50 values in the low micromolar range across multiple isoforms, indicating strong inhibition compared to control compounds .
- Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- Objective : To determine cytotoxic effects on human cell lines.
- Results : The compound exhibited low cytotoxicity with IC50 values greater than 100 µM in HepG2 liver cancer cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
| Biological Activity | Measurement | Value |
|---|---|---|
| Carbonic Anhydrase Inhibition | IC50 | Low micromolar range |
| Antimicrobial Activity (MIC) | Against S. aureus | 32 µg/mL |
| Cytotoxicity (HepG2) | IC50 | >100 µM |
Q & A
Q. What are the key synthetic routes and optimization strategies for 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene derivative followed by functional group modifications. Key steps include:
- Chlorination : Introducing chlorine atoms at positions 2 and 5 using chlorinating agents like SOCl₂ or Cl₂ under controlled conditions .
- Methoxy Group Incorporation : Methoxylation via nucleophilic substitution or O-methylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- N,N-Dimethylation : Reacting the sulfonamide intermediate with dimethylamine or via reductive amination using formaldehyde and a reducing agent .
Q. Optimization Strategies :
Q. How is structural characterization performed for this compound, and what critical parameters are analyzed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 318.03) .
- X-ray Crystallography : Determines bond lengths (e.g., S–N bond: 1.63 Å) and dihedral angles to confirm stereoelectronic effects .
Q. Critical Parameters :
Q. What preliminary biological assays are used to screen this compound for bioactivity?
Initial screening focuses on:
- Enzyme Inhibition : Assays with carbonic anhydrase or proteases, measuring IC₅₀ values via fluorometric/colorimetric methods (e.g., p-nitrophenyl acetate hydrolysis) .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤ 50 µg/mL indicate potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .
Q. How can computational methods elucidate reaction mechanisms and regioselectivity in derivatives of this compound?
- Reaction Path Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for chlorination or sulfonylation steps .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes intermediates via dipole interactions) .
- Docking Studies : Predict binding modes to biological targets (e.g., sulfonamide group interaction with enzyme active sites) .
Q. Key Findings :
Q. How should researchers address contradictory data in biological activity studies?
Case Example : Discrepancies in IC₅₀ values for enzyme inhibition across studies.
- Methodological Audit : Verify assay conditions (pH, temperature, substrate concentration) .
- Structural Purity : Confirm compound integrity via NMR and HPLC; impurities > 2% skew results .
- Target Selectivity : Screen against isoforms (e.g., carbonic anhydrase II vs. IX) to identify off-target effects .
Q. Resolution Workflow :
Replicate assays with standardized protocols.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
Perform meta-analysis of published data to identify trends .
Q. What interdisciplinary approaches enhance the development of novel derivatives?
- Chemoinformatics : QSAR models predict bioactivity based on substituent electronegativity and lipophilicity .
- Hybrid Experimental-Design : Use robotic platforms for high-throughput screening of reaction conditions (e.g., 96-well plates) .
- Materials Integration : Explore metal-organic frameworks (MOFs) for controlled release in drug delivery .
Q. Example Workflow :
Design derivatives using computational libraries.
Optimize synthesis via DoE (Design of Experiments).
Validate bioactivity in 3D cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
